![molecular formula C8H5ClN2O2 B11775066 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
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Overview
Description
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chlorine substituent at the 5-position and a carboxylic acid group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloropyrazole with a suitable pyrimidine derivative . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid serves as a scaffold for developing various therapeutic agents:
- Kinase Inhibitors : It is explored as a potential inhibitor for various kinases involved in cancer and inflammatory diseases. The compound's ability to modulate signaling pathways makes it a candidate for drug development targeting these conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
-
In Vitro Studies : It has shown inhibitory effects against several human tumor cell lines, including:
Cell Line IC50 (µM) Viability Post-Treatment (%) A549 (Lung Cancer) 10 65 HeLa (Cervical Cancer) 15 70 MCF-7 (Breast Cancer) 12 68
These studies highlight its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant bacteria. This opens avenues for developing new antibiotics.
Case Studies
-
Anticancer Effects Study :
- A study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells using an MTT assay. Results indicated significant inhibition of cell viability at concentrations as low as 10 µM.
-
Antimicrobial Screening :
- Another investigation tested this compound against clinically significant pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting its utility in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Framework Variations
The following table summarizes key structural and synthetic differences between 5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid and related compounds:
Physicochemical and Functional Properties
- Solubility : The hydrochloride hydrate form of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid demonstrates enhanced water solubility compared to the free acid, a critical factor in drug formulation.
- Electronic Effects: Chlorine’s electron-withdrawing nature in the 5-position may increase the acidity of the carboxylic acid group, influencing binding interactions in biological targets.
Biological Activity
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It acts as a kinase inhibitor, modulating various cellular pathways that are crucial for cancer cell proliferation and survival. The compound's ability to inhibit key signaling pathways makes it a promising candidate for therapeutic applications in oncology and inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The compound has been tested against human tumor cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer). The results indicate significant cytotoxic effects with GI50 values ranging from 29 nM to 78 nM depending on the specific derivative and structural modifications .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | GI50 (nM) | IC50 (nM) |
---|---|---|---|
3e | Panc-1 | 29 | 68 |
3b | MCF-7 | 42 | 74 |
5a | A549 | 48 | N/A |
The most potent derivative identified was compound 3e , which demonstrated superior activity compared to standard chemotherapeutic agents like erlotinib .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolo[1,2-c]pyrimidine scaffold significantly influence biological activity. For instance, the introduction of different substituents on the phenyl group enhances the antiproliferative effects. Compounds with an m-piperidinyl moiety exhibited higher activity than those with other substitutions .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. Compounds derived from this scaffold were evaluated for their ability to inhibit bacterial growth, demonstrating efficacy against both Gram-positive and Gram-negative pathogens .
Table 2: Antimicrobial Activity of Derivatives
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
21 | MRSA | < 10 µg/mL |
22 | Klebsiella pneumoniae | < 20 µg/mL |
The findings suggest that these derivatives could serve as potential alternatives in treating infections caused by resistant bacterial strains .
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives of this compound:
- Case Study on Lung Cancer : A derivative was tested in a preclinical model of lung adenocarcinoma (A549 cells), where it reduced cell viability significantly compared to untreated controls. The study also assessed toxicity in non-cancerous cells, demonstrating a favorable therapeutic index .
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties against MRSA strains, a derivative showed selective inhibition with MIC values lower than those of conventional antibiotics like linezolid .
Q & A
Q. What are the key synthetic routes for 5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves cyclization of substituted pyrrolidine or pyrimidine precursors, followed by chlorination and carboxylation. For example, cyclization of 3-aminopyrrolidine derivatives with chlorinated pyrimidine intermediates under acidic conditions (e.g., HCl/EtOH) can yield the core structure. Chlorination may employ POCl₃ or NCS (N-chlorosuccinimide), with POCl₃ providing higher regioselectivity for the 5-position. Carboxylation via hydrolysis of nitrile intermediates or direct coupling with CO₂ under Pd catalysis is common. Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) significantly affect yield (50–85%) and purity (HPLC >95%) .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in 5-chloropyrrolo[1,2-c]pyrimidine derivatives?
Basic Research Focus
¹H/¹³C NMR is critical for confirming substitution patterns. For instance, the chlorine atom at C5 deshields adjacent protons (H4 and H6), causing distinct splitting patterns (e.g., doublets of doublets in ¹H NMR). X-ray crystallography resolves ambiguities in regiochemistry, such as distinguishing C3-carboxylic acid vs. ester derivatives. Data from related compounds (e.g., 5-chloroimidazo[1,2-a]pyridine-3-carboxylic acid) show bond angles of ~120° at the pyrrolo-pyrimidine junction, confirming fused-ring geometry .
Q. What purification challenges arise during the synthesis of this compound, and how are they addressed?
Advanced Research Focus
Common impurities include dechlorinated byproducts and unreacted carboxylate precursors. Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates these, but reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is superior for isolating polar derivatives. Recrystallization in ethanol/water mixtures (7:3 v/v) improves purity to >98%, confirmed by LC-MS .
Q. What biological activity profiles have been reported for this compound derivatives?
Advanced Research Focus
Derivatives exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 10–50 µM in HeLa cells). Structure-activity relationship (SAR) studies suggest that the chlorine atom enhances membrane permeability, while the carboxylic acid group enables hydrogen bonding to kinase targets (e.g., EGFR). In vitro assays should pair with computational docking (AutoDock Vina) to validate binding modes .
Q. How does pH stability impact the handling and storage of this compound?
Basic Research Focus
The compound degrades in strongly acidic (pH <2) or basic (pH >10) conditions, with a half-life of <24 hours at pH 12. Stability is optimal in neutral buffers (pH 6–8) at 4°C. Degradation products include decarboxylated and hydrolyzed analogs, detectable via TLC (Rf shift from 0.5 to 0.7 in CH₂Cl₂/MeOH 9:1) .
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-6(8(12)13)3-7(5)11/h1-4H,(H,12,13) |
InChI Key |
XGIJJFWHTOXJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1Cl)C(=O)O |
Origin of Product |
United States |
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